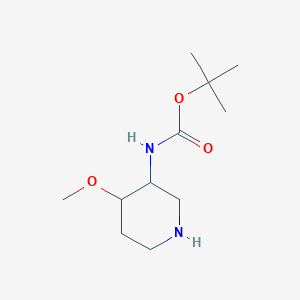

tert-butyl N-(4-methoxypiperidin-3-yl)carbamate

CAS No.: 1932258-39-3

Cat. No.: VC8344822

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1932258-39-3 |

|---|---|

| Molecular Formula | C11H22N2O3 |

| Molecular Weight | 230.30 g/mol |

| IUPAC Name | tert-butyl N-(4-methoxypiperidin-3-yl)carbamate |

| Standard InChI | InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14) |

| Standard InChI Key | NHVLLFXVGDDNPB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CNCCC1OC |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CNCCC1OC |

Introduction

Chemical Structure and Nomenclature

tert-Butyl N-(4-methoxypiperidin-3-yl)carbamate (IUPAC name: tert-butyl N-[(4-methoxypiperidin-3-yl)]carbamate) features a six-membered piperidine ring with two functional groups: a methoxy (-OCH₃) substituent at the 4-position and a tert-butoxycarbonyl (Boc) carbamate group at the 3-position. The Boc group acts as a protective moiety for the secondary amine, a common strategy in organic synthesis to prevent unwanted side reactions during multi-step processes .

Stereochemical Considerations

Piperidine derivatives often exhibit stereochemical complexity due to their non-planar ring structure. For tert-butyl N-(4-methoxypiperidin-3-yl)carbamate, the relative configuration of the methoxy and carbamate groups influences its physicochemical behavior. In analogous compounds like tert-butyl (trans-3-methoxypiperidin-4-yl)carbamate (PubChem CID: 90939728), trans configurations between substituents enhance molecular stability through reduced steric hindrance .

Table 1: Comparative Molecular Properties

Synthetic Pathways

The synthesis of tert-butyl N-(4-methoxypiperidin-3-yl)carbamate likely follows established Boc-protection methodologies. A plausible route involves:

-

Substrate Preparation: 4-Methoxypiperidin-3-amine is generated via reductive amination of 4-methoxy-3-piperidone.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) yields the target compound .

Optimization Challenges

In related syntheses, such as tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate (PubChem CID: 28875358), steric effects from N-alkylation require careful temperature control (0–5°C) to minimize byproducts . For the 4-methoxy derivative, electronic effects from the methoxy group may necessitate polar aprotic solvents (e.g., DMF) to enhance reaction rates.

Physicochemical Properties

Computational models predict the following key properties for tert-butyl N-(4-methoxypiperidin-3-yl)carbamate:

-

Solubility: Moderate lipid solubility (XLogP3 ≈ 0.8) suggests preferential dissolution in organic solvents like dichloromethane or ethyl acetate .

-

Hydrogen Bonding: Two donor sites (NH and OH) enable interactions with polar surfaces, influencing crystallization behavior .

-

Thermal Stability: The Boc group decomposes at ~150°C, consistent with thermogravimetric analysis of analogous carbamates .

Pharmaceutical Applications

Piperidine carbamates serve as intermediates in drug discovery, particularly for kinase inhibitors and neurotransmitter modulators. For example:

-

Anticancer Agents: Boc-protected piperidines are precursors to compounds targeting PI3K/mTOR pathways .

-

Neurological Therapeutics: Structural analogs demonstrate affinity for σ-1 receptors, implicated in neuropathic pain management .

Table 2: Bioactivity of Related Carbamates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume